The synthesis of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl can be achieved through several methods, primarily involving condensation reactions between appropriate aldehydes and amines. One common approach includes:
The Erlenmeyer-Plöchl azlactone synthesis method is also relevant for synthesizing similar compounds, where azlactones are formed from amino acids or their derivatives.
The molecular structure of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl consists of a five-membered oxazoline ring containing nitrogen and oxygen atoms. Key features include:
CC(C1=CC=CC=C1)C(=O)N=C1C=CC=C(C=C1)C(=O)N1
This structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its configuration and purity.
2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl undergoes several important chemical reactions:
These reactions are crucial for understanding the compound's behavior in various chemical environments and its potential applications in photochemistry.
The mechanism of action for 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl primarily involves its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding and π-stacking due to its aromatic structure.
The physical and chemical properties of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl include:
The scientific applications of 2-Oxazolin-5-one, 4-[p-(dimethylamino)benzylidene]-2-phenyl are diverse:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3